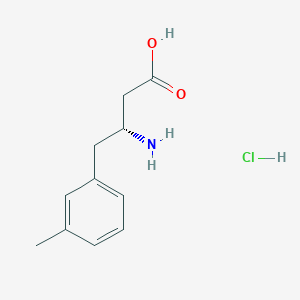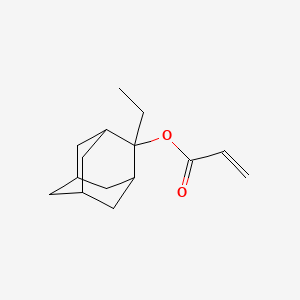
2-Ethyl-2-adamantyl acrylate
Overview
Description
2-Ethyl-2-adamantyl acrylate is a chemical compound with the molecular formula C15H22O2 . It is used for industrial and scientific research purposes . Adamantane derivatives, such as this compound, are often used in optical disc substrates, optical fibers, or lens lamps due to their optical properties and heat resistance .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.33 and a predicted boiling point of 301.9±11.0 °C. Its predicted density is 1.05±0.1 g/cm3 .Scientific Research Applications
Polymer Synthesis and Modification
2-Ethyl-2-adamantyl acrylate plays a significant role in the synthesis of polymers. For example, tailor-made poly(methyl acrylate)s bearing an amino adamantyl group were prepared using atom transfer radical polymerization (ATRP) (Kavitha & Singha, 2009). This process involved the incorporation of an adamantyl group into the polymer, demonstrating its utility in creating polymers with specific properties.
Another study focused on synthesizing thermally stable vinyl polymers from adamantyl-containing acrylic derivatives, highlighting the impact of adamantyl groups on the thermal stability and flexibility of the resulting polymers (Otsu et al., 1991).
Supramolecular Chemistry
Adamantane derivatives have been synthesized through a one-pot reaction from ethyl 2,4-dioxocyclohexanecarboxylate using domino Michael reactions. This method exemplifies the versatility of adamantane derivatives in supramolecular chemistry (Takagi et al., 2005).
Photopolymerization
1-Adamantyl acrylate, synthesized by reacting 1-adamantanol with acryloyl chloride, was studied for its photopolymerization kinetics. This research demonstrates the utility of adamantyl acrylates in UV curing systems, significantly reducing polymerization shrinkage and enhancing thermal stability (Wang et al., 2012).
Optical Plastics
Poly(2-adamantyl vinyl ether)-based optical plastics have been developed, showcasing excellent thermal stability and desirable properties for optical applications, such as high transparency and refractive indices similar to conventional optical plastics (Namikoshi et al., 2014).
Lithography
This compound is significant in lithography, particularly in the synthesis of photoresist copolymers. The chemical composition of these copolymers influences their lithographic performance, showcasing the role of adamantyl acrylates in advanced material science (Momose et al., 2007).
High Temperature Resistant Polymers
Adamantyl groups in poly(meth)acrylates significantly increase the rate of polymerization, thermal stability, and glass transition temperature, underscoring their value in creating high-temperature resistant polymers (Kavitha & Singha, 2008).
Advanced Material Properties
The introduction of adamantyl sidegroups in materials such as solid-state fluorescent dyes has been found to enhance luminescence and thermal stability. This research highlights the potential for adamantyl acrylates in modifying the properties of organic materials for advanced applications (Krajcovic et al., 2016).
Host-Guest Chemistry
Studies on host-guest chemistry involving linked β-cyclodextrin trimers and adamantyl substituted poly(acrylate)s have shown significant effects on complexation constants and thermodynamic parameters. This research is crucial for understanding the interactions between adamantyl groups and other chemical entities in aqueous solutions (Nguyen et al., 2013).
Surface Wettability
The wettability of surfaces modified with poly(n-isopropylacrylamide-co-1-adamantan-1-ylmethyl acrylate) has been controlled through the content of adamantane. This study underscores the impact of adamantyl acrylate on surface properties, which is essential in various applications like coatings and biomedical devices (Shi et al., 2013).
Radical Polymerization and Thermal Properties
Research on the polymerization of itaconates containing adamantyl ester groups has revealed high thermal stability of adamantyl-containing polyitaconates. These findings are significant for developing materials with enhanced thermal properties (Matsumoto et al., 1992).
Deprotection Reactions in Lithography
The sensitivity of deprotection reactions for acrylic polymers in lithography, particularly those containing adamantyl units, has been studied, providing insights into the design of photoresists with optimized performance (Matsuzawa et al., 1998).
Safety and Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
Future Directions
Adamantane derivatives, including 2-Ethyl-2-adamantyl acrylate, have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
It is known that adamantane derivatives, such as 2-ethyl-2-adamantyl acrylate, are highly reactive and offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that unsaturated adamantane derivatives, like this compound, can undergo various chemical and catalytic transformations . The high reactivity of these compounds allows them to interact with their targets in unique ways .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The compound’s molecular weight is 23433 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that unsaturated adamantane derivatives can be used as starting materials for the synthesis of various functional adamantane derivatives , which can have a wide range of molecular and cellular effects depending on their specific structures and functions.
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as ventilation and exposure to skin and eyes.
Biochemical Analysis
Biochemical Properties
2-Ethyl-2-adamantyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins that facilitate its incorporation into polymeric structures. For instance, it can be polymerized using radical initiators such as peroxides or azo compounds. The interaction with these initiators leads to the formation of long polymer chains, which are useful in creating materials with specific mechanical and thermal properties .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA replication, leading to changes in cell proliferation. Additionally, it can bind to transcription factors, altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological processes. High doses of this compound can cause oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can be metabolized into different products, which may have distinct biological activities. These metabolic interactions can affect the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. These localization patterns are essential for understanding the compound’s mechanism of action .
Properties
IUPAC Name |
(2-ethyl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNVUFXLNHSIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623136 | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-14-3 | |
| Record name | 2-Ethyl-2-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

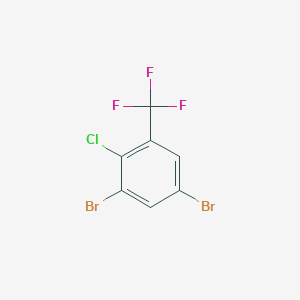
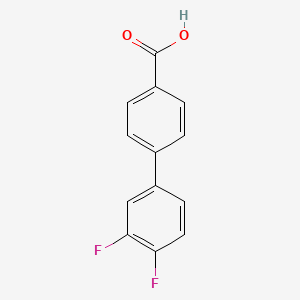
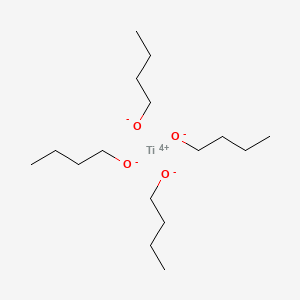

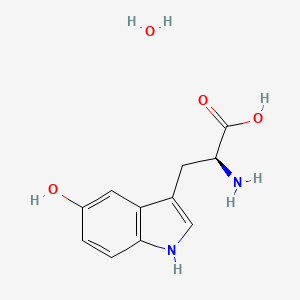
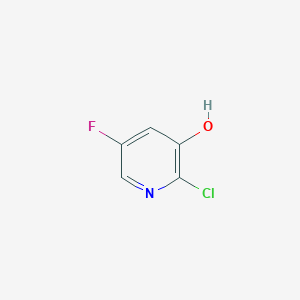
![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
